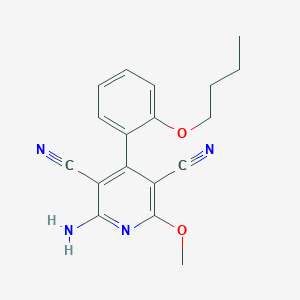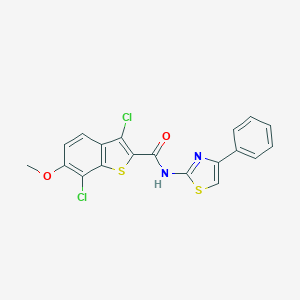![molecular formula C31H33N3S B413980 2-(4-butylphenyl)-6-(4'-pentyl[1,1'-biphenyl]-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B413980.png)
2-(4-butylphenyl)-6-(4'-pentyl[1,1'-biphenyl]-4-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-butylbenzaldehyde with 4’-pentylbiphenyl-4-amine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired imidazo[2,1-b][1,3,4]thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-gravity-assisted antisolvent precipitation processing can be employed to synthesize nanoparticles of the compound, enhancing its solubility and processability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in optoelectronic devices.
Imidazo[2,1-b][1,3,4]thiadiazole–chalcones: Evaluated for their cytotoxic activity against cancer cell lines.
Uniqueness
2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole stands out due to its unique structural features and diverse applications. Its combination of imidazo[2,1-b][1,3,4]thiadiazole core with butyl and pentyl substituents imparts specific chemical and biological properties that make it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C31H33N3S |
|---|---|
Poids moléculaire |
479.7g/mol |
Nom IUPAC |
2-(4-butylphenyl)-6-[4-(4-pentylphenyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C31H33N3S/c1-3-5-7-9-24-10-14-25(15-11-24)26-18-20-27(21-19-26)29-22-34-31(32-29)35-30(33-34)28-16-12-23(13-17-28)8-6-4-2/h10-22H,3-9H2,1-2H3 |
Clé InChI |
YGUSVBKNXCWGGK-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)C5=CC=C(C=C5)CCCC |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)C5=CC=C(C=C5)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B413900.png)
![1-[(2,4-Dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B413901.png)


![2-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B413906.png)



![3'-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B413915.png)


![1-(4-Chlorophenyl)ethanone [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413918.png)

